![molecular formula C20H23NSe B12639570 6-(4'-Methyl[1,1'-biphenyl]-4-yl)hexyl selenocyanate CAS No. 919488-44-1](/img/structure/B12639570.png)
6-(4'-Methyl[1,1'-biphenyl]-4-yl)hexyl selenocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4’-Methyl[1,1’-biphenyl]-4-yl)hexyl selenocyanate is an organoselenium compound that contains a selenocyanate group (-SeCN) attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4’-Methyl[1,1’-biphenyl]-4-yl)hexyl selenocyanate typically involves the reaction of 6-(4’-Methyl[1,1’-biphenyl]-4-yl)hexyl bromide with potassium selenocyanate in an appropriate solvent such as acetone or ethanol. The reaction is carried out under reflux conditions for several hours to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for 6-(4’-Methyl[1,1’-biphenyl]-4-yl)hexyl selenocyanate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-(4’-Methyl[1,1’-biphenyl]-4-yl)hexyl selenocyanate can undergo various chemical reactions, including:
Oxidation: The selenocyanate group can be oxidized to form seleninic acid derivatives.
Reduction: Reduction of the selenocyanate group can yield selenol compounds.
Substitution: The selenocyanate group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Seleninic acid derivatives.
Reduction: Selenol compounds.
Substitution: Corresponding amine or thiol derivatives.
Scientific Research Applications
6-(4’-Methyl[1,1’-biphenyl]-4-yl)hexyl selenocyanate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organoselenium compounds.
Biology: Investigated for its potential antioxidant properties and ability to modulate biological pathways.
Industry: Potential use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(4’-Methyl[1,1’-biphenyl]-4-yl)hexyl selenocyanate involves its interaction with biological molecules and pathways. The selenocyanate group can undergo redox reactions, leading to the formation of reactive selenium species that can modulate cellular processes. These reactive species can target specific molecular pathways, such as those involved in oxidative stress response and apoptosis, thereby exerting their biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methyl[1,1’-biphenyl]-4-yl selenocyanate: Similar structure but lacks the hexyl chain.
6-(4’-Methyl[1,1’-biphenyl]-4-yl)hexyl thiocyanate: Contains a thiocyanate group instead of a selenocyanate group.
6-(4’-Methyl[1,1’-biphenyl]-4-yl)hexyl cyanate: Contains a cyanate group instead of a selenocyanate group.
Uniqueness
6-(4’-Methyl[1,1’-biphenyl]-4-yl)hexyl selenocyanate is unique due to the presence of the selenocyanate group, which imparts distinct chemical and biological properties. The selenium atom in the selenocyanate group can participate in redox reactions, making this compound particularly interesting for applications in antioxidant research and potential therapeutic uses.
Properties
CAS No. |
919488-44-1 |
|---|---|
Molecular Formula |
C20H23NSe |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
6-[4-(4-methylphenyl)phenyl]hexyl selenocyanate |
InChI |
InChI=1S/C20H23NSe/c1-17-7-11-19(12-8-17)20-13-9-18(10-14-20)6-4-2-3-5-15-22-16-21/h7-14H,2-6,15H2,1H3 |
InChI Key |
IHWYMPIRGTUUPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)CCCCCC[Se]C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-ethyl-4-[3-(2-methylpropyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]piperazine-1-carbothioamide](/img/structure/B12639488.png)
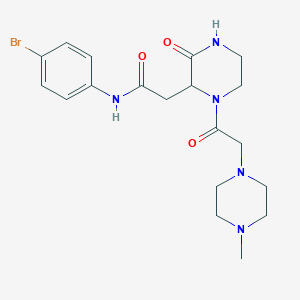
![2-Cyclobutyl-2,8-diazaspiro[4.5]decane](/img/structure/B12639512.png)
![4-[1-Amino-2-(2-phenoxyacetamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12639513.png)
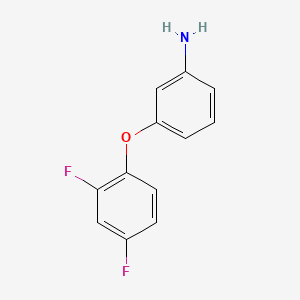
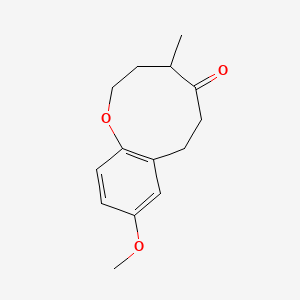
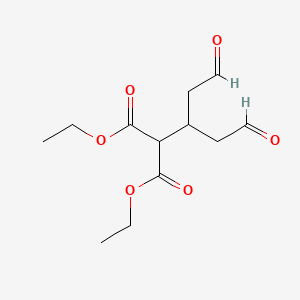
![S-{3-[(3-Bromopropyl)selanyl]propyl} ethanethioate](/img/structure/B12639546.png)
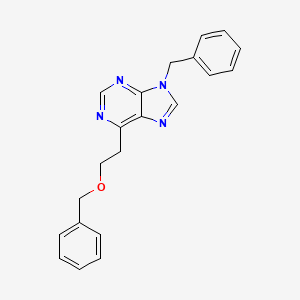
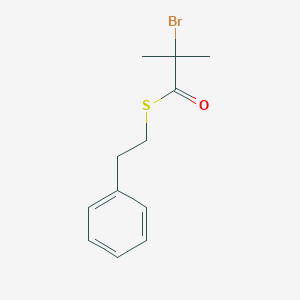

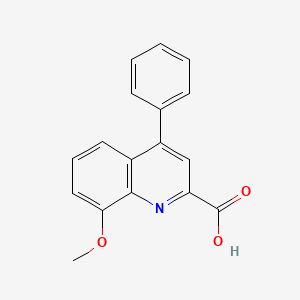
![4-[4-(1H-indazol-3-yl)triazol-1-yl]-2-methoxy-N,N-dimethylbenzamide](/img/structure/B12639579.png)
![1-[4-(Methylsulfanyl)phenyl]pentan-2-one](/img/structure/B12639587.png)
